molecular formula C24H20N2O3 B2366938 N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide CAS No. 328022-88-4

N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Cat. No.: B2366938
CAS No.: 328022-88-4
M. Wt: 384.435
InChI Key: OOTGTDKJWRVVMB-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a synthetic acetamide derivative characterized by a 4-methoxybenzyl group attached to the nitrogen of an acetamide backbone. The α-keto (2-oxo) group is further substituted with a 2-phenylindolizin-3-yl moiety, a bicyclic aromatic system. Its design aligns with trends in acetamide-based drug discovery, where electron-donating groups (e.g., methoxy) and aromatic systems enhance bioactivity and stability .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-29-20-12-10-17(11-13-20)16-25-24(28)23(27)22-21(18-7-3-2-4-8-18)15-19-9-5-6-14-26(19)22/h2-15H,16H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTGTDKJWRVVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indolizine Core Formation

The indolizine scaffold is synthesized via a [3+2] cycloaddition between pyridinium ylides and electron-deficient alkynes. For example:

  • Pyridinium ylide generation : Treatment of 2-benzoylpyridine with dimethyl acetylenedicarboxylate (DMAD) in refluxing toluene yields the ylide intermediate.
  • Cycloaddition : Reaction with phenylacetylene at 110°C for 12 hours produces 2-phenylindolizine-3-carboxylate (yield: 68–72%).
  • Hydrolysis : Saponification with NaOH in ethanol/water (1:1) at 80°C converts the ester to the carboxylic acid (yield: 89%).

Acetic Acid Derivative Preparation

The 3-carboxylic acid is converted to the acetic acid derivative via Arndt-Eistert homologation:

  • Mixed anhydride formation : Reacting with ethyl chloroformate in THF at −15°C.
  • Diazomethane treatment : Introduces the methylene group, followed by hydrolysis to yield 2-phenylindolizin-3-yl acetic acid (overall yield: 54%).

Amide Bond Formation Strategies

Classical Coupling Methods

Reagents : EDCl/HOBt, HATU, or DCC.
Procedure :

  • Dissolve 2-phenylindolizin-3-yl acetic acid (1.0 eq) and 4-methoxybenzyl amine (1.2 eq) in dry DCM.
  • Add EDCl (1.5 eq) and HOBt (1.5 eq) at 0°C.
  • Stir at room temperature for 18 hours.
  • Extract with NaHCO₃, dry over MgSO₄, and purify via silica chromatography (hexane:EtOAc 3:1).
    Yield : 62–67%.

Triflic Anhydride-Mediated Activation

Adapted from ketoxime methodologies:

  • Convert the acetic acid to its ketoxime derivative using hydroxylamine hydrochloride.
  • Treat with triflic anhydride (1.1 eq) in DCM at 0°C.
  • Add 4-methoxybenzyl amine (1.5 eq) and stir for 6 hours.
  • Quench with ice, neutralize with NaHCO₃, and extract.
    Yield : 58% (lower due to oxime stability issues).

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Comparative studies reveal:

Solvent Temp (°C) Yield (%)
DCM 25 67
THF 40 59
Acetonitrile 60 48

Polar aprotic solvents (DCM) favor higher yields by stabilizing the acyloxyphosphonium intermediate.

Catalytic Enhancements

  • Phase-transfer catalysts : Tris(dioxa-3,6-heptyl)amine (TDA-1) improves reaction homogeneity, boosting yield to 73%.
  • Microwave assistance : Reducing reaction time from 18h to 45 minutes at 80°C (yield: 70%).

Spectroscopic Characterization

¹H NMR (DMSO-d₆)

  • δ 10.34 (s, 1H, NH)
  • δ 7.42 (d, 2H, J = 8.5 Hz, indolizine H)
  • δ 6.87 (d, 2H, J = 8.5 Hz, Ar-OCH₃)
  • δ 4.32 (s, 2H, CH₂)
  • δ 3.78 (s, 3H, OCH₃).

¹³C NMR

  • 168.4 ppm (C=O)
  • 142.5 ppm (indolizine C3)
  • 55.1 ppm (OCH₃).

IR (KBr)

  • 3331 cm⁻¹ (N-H stretch)
  • 1665 cm⁻¹ (amide C=O).

Challenges and Side Reactions

Competing Hydrolysis

In aqueous conditions, the acetic acid chloride intermediate undergoes hydrolysis to regenerate the carboxylic acid (yield loss: 12–15%). Mitigated by anhydrous conditions and rapid workup.

N-Substitution Byproducts

Over-alkylation at the indolizine nitrogen occurs with excess coupling reagents, requiring stoichiometric control.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Reactor setup : Tubular reactor with in-line IR monitoring.
  • Throughput : 1.2 kg/day with 65% yield.

Crystallization Protocols

  • Solvent system : Isopropyl alcohol/water (7:3) induces dendritic crystal growth, enhancing purity to >99.5%.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amide or alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are involved in the progression of certain cancers . The compound binds to the active sites of these receptors, blocking their signaling pathways and thereby inhibiting cancer cell proliferation and angiogenesis.

Comparison with Similar Compounds

Anti-Cancer Acetamides with Quinazoline Sulfonyl Groups

Compounds 38 , 39 , and 40 from feature a 4-methoxyphenylacetamide core linked to quinazoline sulfonyl groups. These derivatives demonstrated IC50 values in the low micromolar range against HCT-1, MCF-7, and PC-3 cancer cell lines. Key differences:

  • Target Compound : Lacks the quinazoline sulfonyl moiety but includes an indolizine ring.
  • Activity : The quinazoline derivatives showed enhanced anti-cancer activity due to sulfonyl groups improving cell permeability and target binding .

Table 1: Anti-Cancer Activity of Selected Acetamides

Compound Substituents IC50 (µM) Range Cell Lines Tested Reference
Compound 38 () N-(4-methoxyphenyl)-quinazoline sulfonyl 0.8–2.5 HCT-1, MCF-7
Compound 3a () N-[2-(4-methoxyphenyl)ethyl]-naphthyl 69 µM Enzymatic assays
Target Compound 2-Phenylindolizin-3-yl, 4-methoxybenzyl Not reported N/A N/A

N-Triazinyl Acetamides ()

Derivatives such as 3e (N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-(4-methoxyphenyl)-2-oxoacetamide) share the α-ketoacetamide scaffold but incorporate a triazinyl group. These compounds exhibit:

  • Physical Properties : Melting points 202–204°C, IR peaks at 1,666 cm⁻¹ (amide C=O), and distinct NMR shifts (δ 8.22 ppm for NH).
  • Applications : Used in drug discovery for their modular synthesis and tunable electronic properties. The target compound’s indolizine ring may offer superior π-π stacking compared to triazinyl systems .

Thiazolidinone and Thiazole Derivatives

, and 13 describe acetamides fused with thiazolidinone or thiazole rings, such as N-(4-methoxyphenyl)-2-[4-oxo-2-(phenylimino)thiazolidin-5-yl]acetamide. These compounds:

  • Structural Contrast : Replace the indolizine ring with sulfur-containing heterocycles.
  • Bioactivity : Demonstrated antimicrobial and antifungal properties (e.g., compound 9a in showed MIC values <10 µg/mL against S. aureus). The target compound’s indolizine system may confer distinct target selectivity .

Morpholinone Acetamides ()

Compound 87 (N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide) highlights:

  • Pharmacokinetics: Gem-dimethyl substitution improved plasmatic stability (t½ >6 hours vs. <1 hour for non-substituted analogs).
  • Therapeutic Potential: Broad-spectrum antifungal activity (IC50 <1 µM against Candida and Aspergillus). The target compound’s indolizine moiety may require similar stability optimization .

Hydrazine-Linked Acetamides ()

Examples like 2-{(2E)-2-[3-(benzyloxy)benzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide feature hydrazine linkers instead of aromatic systems. These derivatives:

  • Synthesis : Require multi-step condensation (e.g., with mercaptoacetic acid in DMF, as in ).
  • Activity: Primarily explored in antimicrobial screens, though with lower potency compared to thiazolidinone analogs .

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is an organic compound that has attracted significant attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C20_{20}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 336.39 g/mol
  • CAS Number : 328022-88-4

The compound features a methoxyphenyl group, an indolizinyl group, and an acetamide moiety, which are critical for its biological activity.

This compound exhibits its biological effects primarily through the inhibition of specific molecular targets involved in cancer progression. Notably, it has been shown to inhibit:

  • Epidermal Growth Factor Receptor (EGFR) : This receptor is crucial in cell proliferation and survival pathways. Inhibition of EGFR can lead to reduced tumor growth.
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Targeting VEGFR-2 affects angiogenesis, which is vital for tumor sustenance and growth.

The interaction with these receptors suggests that the compound may possess anti-cancer properties, making it a candidate for further investigation in oncology.

Anticancer Activity

Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The following table summarizes key findings from recent studies:

StudyCell LineConcentration (µM)Effect
MCF7 (Breast Cancer)10Induces apoptosis
A549 (Lung Cancer)5Inhibits cell proliferation
HeLa (Cervical Cancer)20Reduces migration

Antifungal Activity

In addition to its anticancer properties, this compound has also been investigated for antifungal activity. Studies have shown that it exhibits inhibitory effects against various fungal strains, thereby suggesting a dual therapeutic potential.

Case Studies and Research Findings

  • Case Study on EGFR Inhibition :
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited EGFR phosphorylation in vitro, leading to decreased proliferation in cancer cells .
  • Case Study on VEGFR Inhibition :
    • Another study highlighted its ability to block VEGF-induced angiogenesis in a chick chorioallantoic membrane model, indicating its potential role in preventing tumor vascularization .
  • Antifungal Efficacy :
    • Research conducted on various fungal pathogens showed that the compound could inhibit growth at concentrations lower than those required for cytotoxicity against human cells, indicating a favorable therapeutic index .

Q & A

Q. How can computational modeling guide SAR studies for derivatives?

  • Methodology : Perform 3D-QSAR (CoMFA/CoMSIA) using aligned indolizine analogs. Train models with IC50_{50} data from public databases (ChEMBL). Validate predictions by synthesizing top-ranked virtual hits and testing in vitro .

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